4-(4-fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
Description
4-(4-Fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a triazole ring
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(1-pyridin-4-ylethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10(11-6-8-18-9-7-11)19-16(23)15-14(20-22-21-15)12-2-4-13(17)5-3-12/h2-10H,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMJSUKZHJFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the pyridinyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the purity and yield of the final product. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorophenyl group and the triazole ring makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The reactions are typically carried out under specific conditions, such as inert atmospheres, controlled temperatures, and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives where different functional groups are introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with biological targets, such as enzymes or receptors, and could be used in the development of new drugs or therapeutic agents.
Medicine: In the field of medicine, this compound is being investigated for its potential pharmacological properties. It may exhibit activity against various diseases, and its derivatives could be developed into new medications.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 4-(4-Fluorophenyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide include:
4-(4-Fluorophenyl)benzoic acid
4-(4-Fluorophenyl)pyridine
1H-1,2,3-triazole derivatives
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups and its potential applications in various fields. The presence of both the fluorophenyl and pyridinyl groups, along with the triazole ring, provides unique chemical and biological properties that make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
